Cas no 1021032-05-2 (8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
![8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione structure](https://www.kuujia.com/scimg/cas/1021032-05-2x500.png)
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- F5047-0225
- 8-(furan-2-carbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- AKOS024493451
- 1021032-05-2
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- Inchi: 1S/C20H21N3O4/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,21,26)
- InChI Key: SUJPBQXXWKBLAP-UHFFFAOYSA-N
- SMILES: N1C2(CCN(C(C3=CC=CO3)=O)CC2)C(=O)N(CC2=CC=C(C)C=C2)C1=O
Computed Properties
- Exact Mass: 367.15320616g/mol
- Monoisotopic Mass: 367.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 82.9Ų
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5047-0225-20mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-75mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-40mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-20μmol |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-10mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-2mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-50mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-5μmol |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-3mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5047-0225-15mg |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021032-05-2 | 15mg |
$89.0 | 2023-09-10 |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Related Literature
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1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Introduction to Compound with CAS No. 1021032-05-2 and Product Name: 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
The compound with the CAS number 1021032-05-2 and the product name 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This spirocyclic triazine derivative exhibits a unique structural framework that has garnered significant attention due to its potential biological activities and mechanistic insights into its interactions with biological targets.
The molecular structure of this compound is characterized by a spirocyclic core, which is a key feature in many bioactive molecules. The spiro linkage between the triazine ring and the decane moiety introduces rigidity into the molecule, which can be crucial for binding to specific biological targets with high affinity. Additionally, the presence of a furan-2-carbonyl group and a 4-methylphenylmethyl substituent adds further complexity to the molecule, potentially influencing its pharmacokinetic properties and biological activity.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery due to their ability to mimic natural products and exhibit unique binding properties. The spiro[4.5]decane core in this compound is particularly interesting as it has been shown to interact with various enzymes and receptors in a manner that is distinct from linear or cyclic analogs. This structural motif has been explored in several drug candidates, demonstrating its potential as a scaffold for developing new therapeutic agents.
The furan-2-carbonyl moiety is another critical feature of this compound that warrants detailed discussion. Furan derivatives are well-known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding interactions and their structural versatility. The carbonyl group in this context can serve as a hydrogen bond acceptor, enhancing the compound's ability to bind to polar residues in biological targets. This feature has been exploited in the design of several small molecule inhibitors and modulators.
Furthermore, the 4-methylphenylmethyl substituent adds another layer of complexity to the molecule. This aromatic group can participate in π-stacking interactions with aromatic residues in biological targets, which is a common mode of binding for many pharmacologically active compounds. The methyl group attached to the phenyl ring can also influence the compound's solubility and metabolic stability, making it an important consideration in drug development.
From a synthetic chemistry perspective, the preparation of this compound involves multiple steps that showcase advanced organic synthesis techniques. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the furan-2-carbonyl and 4-methylphenylmethyl groups necessitates careful selection of reagents and catalysts to achieve optimal results. These synthetic challenges highlight the expertise required to develop such complex molecules.
In terms of biological activity, preliminary studies on this compound have revealed promising results in several assay systems. The triazine ring has been shown to interact with various enzymes and receptors, suggesting potential applications in treating inflammatory diseases, neurological disorders, and other conditions. The unique structural features of this molecule make it an attractive candidate for further investigation as a lead compound or scaffold for developing novel therapeutics.
The spiro[4.5]decane core has been particularly studied for its ability to modulate enzyme activity through induced fit mechanisms. This mode of binding allows the compound to adapt its conformation upon interaction with the target protein, leading to high affinity and selectivity. Such properties are highly desirable in drug development as they minimize off-target effects and improve therapeutic efficacy.
The furan-2-carbonyl group has also been investigated for its potential role in modulating protein-protein interactions. Furan derivatives have been shown to disrupt protein-protein interfaces by engaging in hydrogen bonding interactions with polar residues on both proteins involved in the interaction. This mechanism has been exploited in several therapeutic approaches aimed at treating diseases caused by aberrant protein-protein interactions.
Moreover, the 4-methylphenylmethyl substituent has been found to enhance the metabolic stability of some drug candidates by protecting them from enzymatic degradation. This feature is particularly important for compounds that require prolonged circulation times or have short half-lives in vivo. The methyl group can also influence cell membrane permeability, making it an important consideration for oral bioavailability.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy than ever before. Molecular modeling studies have shown that this compound can bind effectively to several potential targets based on its structural features alone. These predictions provide valuable insights into how best to optimize the molecule for specific therapeutic applications. <_h_p>The development of new drugs relies heavily on understanding how small molecules interact with biological systems at both molecular and cellular levels_._ _This_ _requires_ _a multidisciplinary approach involving organic chemistry_ _, _biochemistry_ _, _pharmacology_ _, _and_ _computational_ _biology_._ _The_ _compound_ _with_ _CAS_ _no._ _.102103205._ - - - - - - - - - - - - - - - - - - .and_.-- -- -- -- -- -- -- -- -- -- .-- --- --- --- --- --- --- --- --- --- --- --- .-- --- .-- .-- .-- .-- .-- .-- .-- .-- .-- .-- .-- .
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